molecular formula C7H13Cl2N3O B2984045 2-methyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol dihydrochloride CAS No. 2230799-44-5

2-methyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol dihydrochloride

Cat. No.: B2984045
CAS No.: 2230799-44-5
M. Wt: 226.1
InChI Key: HXQKXPBAOGEEKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a bicyclic heterocycle featuring a pyrazole ring fused to a partially saturated pyridine core. The dihydrochloride salt enhances its aqueous solubility, making it suitable for pharmacological studies. Key structural features include:

  • Methyl group at position 2, stabilizing the pyrazole ring via steric and electronic effects.
  • Hydroxyl group at position 3, contributing to hydrogen-bonding interactions.
  • Dihydrochloride counterion, improving bioavailability and crystallinity.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O.2ClH/c1-10-7(11)5-2-3-8-4-6(5)9-10;;/h8-9H,2-4H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIWPLAOGOCYLRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(N1)CNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through various synthetic routes, including the following:

  • Condensation Reactions: : Starting from appropriate pyrazole and pyridine derivatives, condensation reactions can be employed to form the pyrazolo[3,4-c]pyridine core[_{{{CITATION{{{_2{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ....

  • Reduction Reactions: : Reduction of the corresponding pyrazolo[3,4-c]pyridine derivatives can yield the desired compound[_{{{CITATION{{{_2{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ....

  • Hydrochloride Formation: : The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound typically involves large-scale condensation and reduction reactions under controlled conditions to ensure purity and yield. The use of catalysts and specific reaction conditions can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed to introduce functional groups or modify the compound's structure.

  • Reduction: : Reduction reactions can be used to reduce specific functional groups within the compound.

  • Substitution: : Substitution reactions can replace hydrogen atoms or other substituents with different groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

2-methyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol dihydrochloride has several scientific research applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules.

  • Biology: : It is used in biological studies to understand the interaction of pyrazolo[3,4-c]pyridine derivatives with biological targets.

  • Medicine: : It has potential therapeutic applications, including anti-inflammatory and anticancer properties.

  • Industry: : It is used in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules to produce its biological effects. The exact mechanism of action can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Core Structure Substituents Molecular Formula Key Properties Reference
Target Compound Pyrazolo[3,4-c]pyridine 2-Me, 3-OH, dihydrochloride C₇H₁₀Cl₂N₃O High polarity, water-soluble salt
Pyrazolo[3,4-c]pyridine-5-carboxylic acid dihydrochloride Pyrazolo[3,4-c]pyridine 5-COOH, dihydrochloride C₇H₁₁Cl₂N₃O₂ Carboxylic acid enhances metal-binding capacity
Methyl pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride Pyrazolo[3,4-c]pyridine 3-COOMe, hydrochloride C₈H₁₂ClN₃O₂ Ester group improves lipophilicity; prodrug potential
Pyrazolo[3,4-d]pyrimidine-4,6-dione Pyrazolo[3,4-d]pyrimidine 2-Me, 4,6-dione C₆H₆N₄O₂ Dione groups confer rigidity; potential kinase inhibition
Quinolone-pyrazolo[4,3-c]pyridine hybrid Pyrazolo[4,3-c]pyridine + quinolone 7-(Amino-substituted), 8-OCH₃ C₂₁H₂₃FN₆O₄ Broad-spectrum antibacterial activity

Biological Activity

2-methyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol dihydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring fused to a pyridine ring and has been studied for its pharmacological properties, particularly in relation to cancer therapy and enzyme inhibition.

  • IUPAC Name : this compound
  • Molecular Formula : C7H13Cl2N3
  • CAS Number : 157327-45-2
  • Molecular Weight : 196.10 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as cyclin-dependent kinases (CDKs) and other enzymes involved in cellular proliferation and survival. By inhibiting these targets, the compound can potentially disrupt cell cycle progression in cancer cells.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines through multiple pathways:

  • Cell Cycle Arrest : The compound has been shown to cause G1 phase arrest in cancer cells by inhibiting CDKs.
  • Apoptosis Induction : Increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins have been observed upon treatment with this compound.

Table 1 : Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
A375 (Melanoma)0.031CDK inhibition leading to apoptosis
HT1376 (Bladder)0.073Induction of mitochondrial dysfunction
OE19 (Esophageal)0.068Disruption of cell cycle regulation

Structure-Activity Relationship (SAR)

The structure of 2-methyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol is crucial for its biological activity. Modifications to the pyrazole or pyridine rings can significantly alter potency and selectivity against different cancer types. For instance:

  • Substituting the methyl group with larger alkyl groups has been shown to enhance lipophilicity and cellular uptake.
  • Hydroxylation at specific positions increases the compound's ability to form hydrogen bonds with target proteins.

Case Studies

  • In vitro Studies : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrazolo[3,4-c]pyridine exhibited potent anticancer activities against various human tumor cell lines with nanomolar IC50 values .
  • In vivo Efficacy : Animal models treated with this compound showed reduced tumor growth rates compared to control groups. The mechanism was linked to enhanced apoptosis and reduced angiogenesis within the tumor microenvironment.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-methyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol dihydrochloride, and how can reaction conditions be optimized for improved yield?

  • Methodological Answer : The compound is typically synthesized via multi-step cyclization and salt formation. A common approach involves refluxing intermediates (e.g., pyrazolo-pyridine precursors) with chloranil in xylene for 25–30 hours, followed by NaOH neutralization and recrystallization from methanol . For dihydrochloride formation, hydrochloric acid is added to the free base in aqueous solution at 50°C to ensure complete salt precipitation . Optimization includes adjusting reflux time, solvent polarity, and stoichiometric ratios of chloranil to intermediates to reduce byproducts.

Q. Which spectroscopic and chromatographic methods are recommended for characterizing the compound’s purity and structural integrity?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm the pyrazolo-pyridine core and methyl substituents (δ 2.3–2.8 ppm for methyl groups) . HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) determines purity (>95%), while mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 239.15 for C₈H₁₆Cl₂N₄) . XRD is advised for crystalline salt form verification .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Solubility in aqueous buffers (pH 1–7) can be assessed via shake-flask methods , with dihydrochloride forms showing higher solubility in acidic conditions (e.g., >50 mg/mL at pH 3). Stability studies (25°C/-20°C over 12 months) require accelerated degradation testing (40°C/75% RH) monitored by HPLC. Dihydrochloride salts are hygroscopic; store at -20°C in desiccated environments to prevent hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to kinase targets, and what experimental validation strategies are recommended?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of kinase domains (e.g., JAK2 or CDK2) to identify key interactions (e.g., hydrogen bonds with pyridin-3-ol). Validate via in vitro kinase assays (ADP-Glo™) with IC₅₀ determinations. Discrepancies between in silico and experimental data may arise from solvation effects or protein flexibility, necessitating molecular dynamics simulations (NAMD) .

Q. What strategies resolve contradictions between in vitro potency and in vivo pharmacokinetic (PK) data for this compound?

  • Methodological Answer : Poor oral bioavailability (e.g., low Cmax) may stem from efflux transporters (P-gp) or first-pass metabolism. Use Caco-2 permeability assays and liver microsome stability tests (human/rodent) to identify metabolic hotspots. Modify the pyridine core with electron-withdrawing groups (e.g., fluorine) to enhance metabolic stability . Pair with PK/PD modeling (Phoenix WinNonlin) to correlate exposure and efficacy .

Q. How can enantiomeric impurities in the synthetic product be detected and minimized during scale-up?

  • Methodological Answer : Enantiomeric purity is critical for target selectivity. Use chiral HPLC (Chiralpak IA column, hexane/ethanol gradient) to detect impurities (<0.5%). Asymmetric synthesis via boronate intermediates (e.g., tert-butyl (1S,6S)-6-(dioxaborolanyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate) ensures stereochemical control during cyclization . Recrystallization in chiral solvents (e.g., (R)-limonene) further purifies enantiomers .

Q. What analytical approaches differentiate polymorphic forms of the dihydrochloride salt, and how do they impact dissolution rates?

  • Methodological Answer : DSC/TGA identifies polymorphs (e.g., endothermic peaks at 180°C vs. 195°C). PXRD distinguishes crystal lattices (e.g., orthorhombic vs. monoclinic). Dissolution testing (USP Apparatus II, 900 mL pH 4.5 buffer) reveals faster release rates for metastable polymorphs, which can be stabilized via excipient screening (e.g., HPMCAS) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values across cell-based vs. enzymatic assays?

  • Methodological Answer : Cell-based assays may reflect off-target effects or transporter-mediated uptake limitations. Use orthogonal assays :

  • Enzymatic assays (isolated kinase domains) confirm direct inhibition.
  • CRISPR-knockout models (e.g., ABCB1-deficient cells) assess transporter influence.
  • Phosphoproteomics (LC-MS/MS) identifies downstream signaling aberrations .

Q. What causes batch-to-batch variability in biological activity, and how can it be controlled?

  • Methodological Answer : Variability often arises from residual solvents (e.g., xylene) or moisture content. Implement QbD (Quality by Design) protocols:

  • PAT (Process Analytical Technology) monitors reaction endpoints in real-time.
  • KF titration ensures moisture <0.5% in final batches.
  • Stability-indicating methods (e.g., UPLC-PDA) track degradation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.